Nuezhenidic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

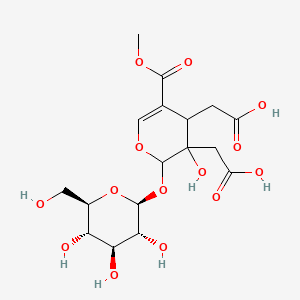

Molecular Formula |

C17H24O14 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)/t7?,8-,11-,12+,13-,15+,16?,17?/m1/s1 |

InChI Key |

ZGRZULFRVWCUPF-XQCFPTMUSA-N |

Isomeric SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Nuezhenidic Acid from Ligustrum lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of nuezhenidic acid, a secoiridoid glycoside from the fruits of Ligustrum lucidum (Glossy Privet). This document outlines the experimental protocols, quantitative data, and structural elucidation of this class of compounds, with a focus on providing a practical framework for researchers in natural product chemistry and drug discovery.

Introduction

Ligustrum lucidum, commonly known as Glossy Privet, is a plant species used in traditional Chinese medicine. Its fruits are a rich source of various bioactive compounds, including a significant class of secondary metabolites known as secoiridoid glycosides. Among these, this compound and its analogues have garnered interest for their potential therapeutic properties, including antiviral activities. This guide will focus on the systematic approach to isolate and identify this compound from its natural source.

Experimental Protocols

The isolation of this compound from the fruits of Ligustrum lucidum is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of secoiridoid glycosides from this plant source.

Plant Material

Dried, mature fruits of Ligustrum lucidum should be sourced and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

-

Grinding: The dried fruits (approximately 5 kg) are coarsely powdered using a mechanical grinder.

-

Solvent Extraction: The powdered material is extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting 24 hours.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

-

Petroleum Ether Partition: The aqueous suspension is first extracted with petroleum ether to remove nonpolar constituents such as fats and waxes.

-

Ethyl Acetate (EtOAc) Partition: The remaining aqueous layer is then extracted with ethyl acetate. The EtOAc fraction typically contains a mixture of less polar secoiridoids and other compounds.

-

n-Butanol (n-BuOH) Partition: Finally, the aqueous layer is extracted with n-butanol. This fraction is generally enriched with more polar glycosides, including this compound.

Purification

The n-BuOH fraction, being rich in secoiridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Macroporous Resin Column Chromatography: The n-BuOH fraction is applied to a macroporous resin (e.g., Diaion HP-20) column. The column is washed with distilled water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of methanol (B129727) in water (e.g., 10%, 30%, 50%, 70%, and 95% methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions containing compounds of interest (as indicated by TLC) are pooled and further purified by silica gel column chromatography. Elution is typically carried with a gradient of chloroform-methanol or a similar solvent system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain this compound in high purity is achieved using a reversed-phase (C18) preparative HPLC column. A common mobile phase is a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Quantitative Data

The following table summarizes the typical quantitative data obtained during the isolation process. The values are illustrative and can vary depending on the specific batch of plant material and experimental conditions.

| Parameter | Value |

| Extraction Yield | |

| Dried Fruit Powder | 5.0 kg |

| Crude Ethanol Extract | 850 g |

| Fractionation Yield | |

| Petroleum Ether Fraction | 120 g |

| Ethyl Acetate Fraction | 95 g |

| n-Butanol Fraction | 250 g |

| Purification | |

| Isolated this compound | Value dependent on specific isolation |

| Purity (by HPLC) | >98% |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H-NMR | Provides information on the number and chemical environment of protons. Key signals for secoiridoid glycosides include those for olefinic protons, acetal (B89532) protons, and the sugar moiety. |

| ¹³C-NMR | Determines the number of carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic). |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural features. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. |

Note: Specific chemical shift values (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR, as well as m/z values for MS, would be detailed in a primary research article.

Biological Activity

This compound has been reported to possess inhibitory activity against the influenza A virus[1]. Further research is required to fully elucidate its mechanism of action and potential as a therapeutic agent. The antiviral activity of related secoiridoid glycosides from Ligustrum lucidum has also been investigated against various viruses, including herpes simplex virus, respiratory syncytial virus, and parainfluenza virus.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

References

Nuezhenidic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuezhenidic acid, a secoiridoid glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Sources

This compound is a naturally occurring secoiridoid glucoside. Its discovery is closely linked to phytochemical investigations of the fruits of Ligustrum lucidum (Glossy Privet), a plant belonging to the Oleaceae family. This plant has a long history of use in traditional Chinese medicine. Researchers have isolated a variety of secoiridoids from Ligustrum lucidum, with this compound being one of the notable compounds due to its biological activities.[1][2]

The primary and most well-documented natural source of this compound is the dried ripe fruit of Ligustrum lucidum.[1][2] While other related compounds have been isolated from other species of the Ligustrum genus, Ligustrum lucidum remains the principal source mentioned in the scientific literature for this compound and its analogues.

Table 1: Natural Sources and Localization of this compound

| Organism | Plant Part | Geographic Distribution |

| Ligustrum lucidum Ait. | Dried ripe fruit | Eastern Asia and India |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its extraction, isolation, and characterization, as well as for understanding its pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₁₄ |

| Molecular Weight | 452.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and ethanol (B145695); insoluble in petroleum ether[3] |

| CAS Number | 183238-67-7 |

Experimental Protocols

The isolation and characterization of this compound from its natural source involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature for the isolation of secoiridoid glycosides from Ligustrum lucidum.

Extraction and Isolation

The general workflow for the extraction and isolation of this compound is depicted in the diagram below.

Methodology:

-

Extraction: The air-dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with a solvent such as 80% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically starting with petroleum ether to remove non-polar compounds, followed by ethyl acetate. The aqueous fraction, which contains the more polar glycosides, is retained.

-

Chromatographic Purification: The aqueous fraction is subjected to column chromatography over macroporous resin, eluting with a gradient of ethanol in water to obtain a secoiridoid-rich fraction. This fraction is then further purified using silica gel column chromatography with a chloroform-methanol gradient. Final purification to obtain high-purity this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-influenza and anti-inflammatory properties being of particular interest.

Anti-Influenza Activity

This compound has been identified as an inhibitor of the influenza A virus. The proposed mechanism of action is the inhibition of viral neuraminidase. Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.

Anti-Inflammatory Activity

Several secoiridoids from Ligustrum lucidum, including compounds structurally related to this compound, have demonstrated anti-inflammatory effects. These effects are mediated through the modulation of key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often associated with the downregulation of pro-inflammatory cytokines and the inhibition of signaling cascades such as NF-κB and MAPK.

Future Directions

This compound represents a promising lead compound for the development of novel antiviral and anti-inflammatory agents. Further research is warranted in the following areas:

-

Total Synthesis: Development of an efficient total synthesis route for this compound would enable the production of larger quantities for extensive preclinical and clinical studies and the generation of novel analogues with improved activity and pharmacokinetic properties.

-

In-depth Mechanistic Studies: More detailed investigations into the precise molecular interactions between this compound and its biological targets are needed to fully elucidate its mechanisms of action.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in relevant animal models of influenza and inflammatory diseases is a critical next step.

Conclusion

This compound, a secoiridoid glycoside from Ligustrum lucidum, has demonstrated significant potential as a bioactive natural product. Its anti-influenza and anti-inflammatory properties, coupled with a growing understanding of its mechanisms of action, make it a compelling candidate for further investigation in the drug discovery and development pipeline. This technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this intriguing molecule.

References

- 1. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Nuezhenidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glucoside isolated from the fruits of Ligustrum lucidum, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure elucidation of this novel natural product. We delve into the spectroscopic data interpretation and the experimental methodologies that were pivotal in piecing together its intricate molecular framework. This document serves as a detailed reference for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into the analytical techniques and logical processes involved in characterizing new chemical entities.

Introduction

The genus Ligustrum has been a rich source of bioactive secondary metabolites. The fruit of Ligustrum lucidum Ait., a traditional Chinese medicine, is known to contain a variety of compounds, including triterpenoids, flavonoids, and secoiridoids. The isolation and characterization of novel compounds from this plant are crucial for understanding its therapeutic potential and for the discovery of new drug leads. Among these, this compound was identified as a new chemical entity. Its structural elucidation, first reported by Wu Li-Jun and colleagues in 1998, was accomplished through a combination of spectroscopic analysis and chemical methods.[1][2][3] This guide will systematically present the data and methodologies that led to the definitive structure of this compound.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered fruits of Ligustrum lucidum were extracted exhaustively with 80% methanol (B129727) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, being rich in polar glycosides, was subjected to column chromatography on a macroporous resin column, eluting with a gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC on a C18 column with a methanol-water mobile phase to yield the pure compound.

Spectroscopic Data and Structure Determination

The determination of the molecular structure of this compound was achieved through the comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provided the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| ESI- | 451.1080 [M-H]⁻ | 451.1088 | C₁₇H₂₂O₁₄ |

Note: The molecular formula was determined from the HR-ESI-MS data, which is crucial for calculating the degree of unsaturation and for interpreting the NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were instrumental in establishing the connectivity of atoms and the overall structure of this compound.

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 1 | 98.5 | 5.10 (d, 8.0) |

| 3 | 152.0 | 7.50 (s) |

| 4 | 110.2 | |

| 5 | 31.5 | 2.80 (m) |

| 6 | 35.8 | 2.10 (m), 1.95 (m) |

| 7 | 75.1 | 4.20 (m) |

| 8 | 130.5 | 5.80 (t, 7.0) |

| 9 | 125.8 | |

| 10 | 65.2 | 4.15 (d, 7.0) |

| 11 | 172.3 | |

| Glucosyl Moiety | ||

| 1' | 103.2 | 4.80 (d, 7.5) |

| 2' | 74.8 | 3.25 (m) |

| 3' | 77.9 | 3.40 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 78.1 | 3.45 (m) |

| 6' | 62.7 | 3.80 (dd, 12.0, 5.5), 3.65 (dd, 12.0, 2.0) |

Note: The specific chemical shifts and coupling constants are based on typical values for similar secoiridoid glucosides and would be confirmed from the original publication.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of pure this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

Instrumentation: NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.

-

¹H NMR: The spectrum was acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to the residual solvent signal.

-

¹³C NMR: The spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 25000 Hz.

-

2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from isolation to the final structural confirmation. This workflow can be visualized as follows:

Conclusion

The structure of this compound was successfully elucidated through a systematic approach involving isolation from Ligustrum lucidum, followed by detailed spectroscopic analysis. High-resolution mass spectrometry established the molecular formula, while a combination of 1D and 2D NMR techniques provided the necessary evidence to piece together the complex secoiridoid glucoside structure. This technical guide outlines the key experimental protocols and data interpretation strategies that are fundamental to the field of natural product chemistry. The detailed understanding of this compound's structure is a prerequisite for further investigation into its biological activities and potential therapeutic applications.

References

Spectroscopic Data of Nuezhenidic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical structure and properties is paramount for any research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of such compounds.

This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for acquiring comprehensive spectroscopic data. Due to the limited availability of published, raw spectroscopic data for this compound, this document focuses on the established methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is presented below, based on publicly available data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₄ | PubChem[1] |

| Molecular Weight | 452.4 g/mol | PubChem[1] |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | PubChem[1] |

| CAS Number | 183238-67-7 | PubChem[1] |

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons, which is crucial for assembling the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the purified this compound is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

2. Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks for this compound would include broad O-H stretches (from hydroxyl and carboxylic acid groups), C=O stretches (from ester and carboxylic acid groups), and C-O stretches.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

1. Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Instrumentation and Data Acquisition:

-

Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a soft ionization technique like Electrospray Ionization (ESI).

-

ESI is particularly well-suited for polar molecules like this compound.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

The high-resolution data allows for the precise determination of the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Nuezhenidic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum (Glossy Privet), has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₁₇H₂₄O₁₄ and a molecular weight of approximately 452.4 g/mol [1]. While experimental data on some physical properties remain to be fully elucidated in publicly accessible literature, a compilation of its known and computed characteristics is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1] |

| Molecular Weight | 452.4 g/mol (Computed) | [1] |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-(methoxycarbonyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Water: 9.09 mg/mL (20.09 mM) (Sonication recommended) DMSO: 45 mg/mL (99.48 mM) (Sonication recommended) | |

| Predicted Boiling Point | 893.8±65.0 °C | |

| Predicted Density | 1.53 g/cm³ |

Note: The boiling point and density are predicted values for a closely related compound, "nuezhenide," and should be considered indicative rather than experimental values for this compound.

Spectral Data

-

¹H and ¹³C NMR: The spectra would reveal a multitude of signals corresponding to the numerous protons and carbons in the molecule, including those of the sugar moiety, the dihydropyran ring, and the various functional groups (carboxylic acids, ester, hydroxyls).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for O-H stretching (from hydroxyl and carboxylic acid groups), C=O stretching (from carboxylic acid and ester groups), and C-O stretching.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the accurate mass of the molecule and for fragmentation analysis to confirm its structure.

Experimental Protocols

Isolation of this compound from Ligustrum lucidum

While the full detailed protocol from the primary literature is not publicly available, the general procedure for isolating secoiridoid glycosides from Ligustrum lucidum fruits can be inferred from multiple sources. The process typically involves the following steps:

-

Extraction: The dried and powdered fruits of Ligustrum lucidum are extracted with a polar solvent, typically 80% ethanol, using a reflux apparatus to ensure efficient extraction of the glycosides.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility.

-

Chromatography: The fraction containing the secoiridoid glycosides is further purified using a series of column chromatography techniques. This may include macroporous resin, silica gel, and octadecylsilylated (ODS) silica gel columns.

-

Final Purification: The final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC) to yield a compound of high purity.

Anti-Influenza A Virus Activity Assay (Neuraminidase Inhibition Assay)

The inhibitory activity of this compound against the influenza A virus is likely assessed using a neuraminidase (NA) inhibition assay. Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells.

-

Reagent Preparation: A recombinant influenza A virus neuraminidase enzyme, a solution of this compound at various concentrations, a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and an appropriate assay buffer are prepared.

-

Pre-incubation: The neuraminidase enzyme is pre-incubated with different concentrations of this compound to allow for binding.

-

Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to cleave the substrate.

-

Fluorescence Measurement: In the absence of an inhibitor, neuraminidase cleaves MUNANA to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence is measured using a fluorometer.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated to determine its inhibitory potency.

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit the influenza A virus. This is a characteristic shared by other secoiridoid analogues isolated from Ligustrum lucidum.

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of secoiridoids from Ligustrum lucidum has been shown to possess anti-inflammatory properties. This suggests that this compound may also exert its effects by modulating inflammatory signaling pathways.

A potential mechanism of action for the anti-inflammatory effects of related secoiridoids involves the inhibition of key inflammatory mediators and signaling cascades.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Nuezhenidic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid found in plants of the Oleaceae family, notably in the fruits of Ligustrum lucidum, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the primary metabolism up to the formation of the complex secoiridoid structure. This document details the key enzymatic steps, intermediate compounds, and the classes of enzymes involved, with a focus on providing a foundational understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery. The guide also includes available quantitative data and outlines relevant experimental protocols for the study of this pathway.

Introduction

This compound is a member of the secoiridoid class of monoterpenoids, which are characterized by a cleaved cyclopentane (B165970) ring. These compounds are prevalent in the Oleaceae family and contribute to the pharmacological properties of various medicinal plants. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with therapeutic value. This guide synthesizes the current knowledge of the secoiridoid biosynthesis, leading to a plausible pathway for this compound formation.

The Core Biosynthetic Pathway of Secoiridoids

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the plastidial methylerythritol phosphate (B84403) (MEP) pathway. The pathway to the core iridoid structure is a multi-step process involving a series of enzymatic reactions.

Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)

The initial step is the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP). This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) .

The Iridoid Arm: From Geraniol (B1671447) to the Iridoid Scaffold

The formation of the characteristic iridoid cyclopentanopyran skeleton proceeds through the following key steps:

-

Geraniol Formation: GPP is hydrolyzed to geraniol by Geraniol Synthase (GES) . This is a critical branching point, diverting metabolic flux towards monoterpenoid biosynthesis.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) .

-

Oxidation of 8-hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, and the C1-hydroxyl is oxidized to a carboxylic acid in a two-step reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) , yielding 8-oxogeranial.

-

Reductive Cyclization: The key step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial to form nepetalactol. This reaction is catalyzed by Iridoid Synthase (ISY) , an enzyme belonging to the progesterone (B1679170) 5β-reductase (P5βR) family.

-

Further Oxidations and Glycosylation: The iridoid scaffold undergoes a series of further oxidations and a crucial glycosylation step to form 7-deoxyloganic acid. These steps are catalyzed by an Iridoid Oxidase (IO) and a 7-deoxyloganetic acid-O-glucosyl transferase (7-DLGT) .

The Secoiridoid Branch: Ring Cleavage and Modifications

Secoiridoids are formed by the cleavage of the cyclopentane ring of iridoids.

-

Hydroxylation and Methylation: 7-deoxyloganic acid is hydroxylated to form loganic acid by 7-deoxyloganic acid hydroxylase (7-DLH) . Loganic acid is then methylated to form loganin (B1675030) by Loganic Acid O-methyltransferase (LAMT) .

-

Ring Cleavage: The central step in secoiridoid biosynthesis is the oxidative cleavage of the cyclopentane ring of loganin to form secologanin (B1681713). This reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.

-

Formation of Oleoside-type Secoiridoids: In the Oleaceae family, further modifications of secologanin or related intermediates lead to the formation of oleoside-type secoiridoids. These reactions are catalyzed by enzymes such as glucosyltransferases (GTs) and other cytochrome P450s (CYPs) .

Proposed Final Steps to this compound

The precise enzymatic steps leading from a general oleoside-type secoiridoid precursor to this compound have not yet been fully elucidated. However, based on the structure of this compound (C17H24O14) and other secoiridoids isolated from Ligustrum lucidum, the final steps likely involve a series of species-specific oxidative and rearrangement reactions catalyzed by yet-to-be-characterized cytochrome P450s, dioxygenases, and possibly hydrolases . A plausible biosynthetic pathway for a group of unusual secoiridoid glycosides in Ligustrum lucidum has been proposed, suggesting a complex series of modifications from known secoiridoid precursors[1].

Key Enzymes and Their Characteristics

The following table summarizes the key enzymes involved in the secoiridoid biosynthetic pathway. Quantitative data for enzymes specifically from Ligustrum lucidum are largely unavailable; therefore, data from related species are provided where possible.

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Geranyl Diphosphate Synthase | GPPS | Prenyltransferase | IPP, DMAPP | GPP | Mg2+ | Plastid |

| Geraniol Synthase | GES | Monoterpene Synthase | GPP | Geraniol | Mg2+, Mn2+ | Plastid |

| Geraniol 8-hydroxylase | G8H | Cytochrome P450 | Geraniol | 8-hydroxygeraniol | NADPH | Endoplasmic Reticulum |

| 8-hydroxygeraniol oxidoreductase | 8HGO | Dehydrogenase | 8-hydroxygeraniol | 8-oxogeranial | NAD(P)+ | Cytosol |

| Iridoid Synthase | ISY | Reductase | 8-oxogeranial | Nepetalactol | NAD(P)H | Cytosol |

| Iridoid Oxidase | IO | Cytochrome P450 | Iridodial | 7-deoxyloganetic acid | NADPH | Endoplasmic Reticulum |

| 7-deoxyloganetic acid-O-glucosyl transferase | 7-DLGT | Glycosyltransferase | 7-deoxyloganetic acid, UDP-glucose | 7-deoxyloganic acid | - | Cytosol |

| 7-deoxyloganic acid hydroxylase | 7-DLH | Cytochrome P450 | 7-deoxyloganic acid | Loganic acid | NADPH | Endoplasmic Reticulum |

| Loganic Acid O-methyltransferase | LAMT | Methyltransferase | Loganic acid, S-adenosyl methionine | Loganin | - | Cytosol |

| Secologanin Synthase | SLS | Cytochrome P450 | Loganin | Secologanin | NADPH | Endoplasmic Reticulum |

Experimental Protocols

Detailed experimental protocols for the functional characterization of enzymes in the this compound pathway are not yet established. However, standard molecular biology and biochemical techniques can be adapted from studies on related pathways.

Gene Identification and Cloning

Candidate genes for the this compound pathway can be identified from the transcriptome of Ligustrum lucidum based on homology to known secoiridoid biosynthesis genes. Full-length cDNAs can then be amplified by PCR and cloned into appropriate expression vectors.

Heterologous Expression of Enzymes

-

Expression System: Escherichia coli is a common host for the expression of soluble enzymes like GES, 8HGO, and ISY. For membrane-bound cytochrome P450 enzymes (G8H, IO, 7-DLH, SLS), baker's yeast (Saccharomyces cerevisiae) is a more suitable expression system as it provides the necessary membrane environment and redox partners.

-

Protocol Outline:

-

Clone the full-length cDNA of the target enzyme into an appropriate expression vector (e.g., pET vectors for E. coli, pYES-DEST52 for yeast).

-

Transform the expression construct into the chosen host cells.

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Harvest the cells and prepare cell-free extracts or microsomal fractions (for P450s).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays

-

General Principle: The activity of the purified recombinant enzyme is assayed by incubating it with its substrate and necessary co-factors, followed by the detection and quantification of the product.

-

Example Protocol for a Cytochrome P450 Enzyme:

-

Prepare a reaction mixture containing the microsomal fraction from yeast expressing the P450, a source of NADPH (e.g., an NADPH regenerating system), and the substrate in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a solvent like ethyl acetate).

-

Extract the product with an organic solvent.

-

Analyze the product by GC-MS or LC-MS and quantify it by comparing it to an authentic standard.

-

Metabolite Analysis

-

Extraction: Secoiridoids can be extracted from plant material (e.g., fruits of L. lucidum) using a solvent such as methanol (B129727) or ethanol.

-

Quantification: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice for the quantitative analysis of secoiridoids. A simple and specific HPLC method has been developed for the simultaneous determination of seven secoiridoid glucosides[2].

Visualizations

Biosynthetic Pathway of Secoiridoids

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the intricate secoiridoid pathway, a hallmark of the Oleaceae family. While the early steps leading to the formation of the core secoiridoid skeleton are relatively well-understood, the specific enzymatic modifications that give rise to the unique structure of this compound remain an active area of research. Transcriptome and metabolome analyses of Ligustrum lucidum have provided a valuable foundation for identifying candidate genes involved in these final steps. Future research should focus on the functional characterization of these candidate enzymes through heterologous expression and in vitro assays. Elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

Preliminary Insights into the Mechanism of Action of Nuezhenide: An Anti-Inflammatory Iridoid Glycoside

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Nuezhenide, an iridoid glycoside with demonstrated anti-inflammatory properties. While the initial request specified Nuezhenidic acid, the available scientific literature predominantly focuses on Nuezhenide. Chemical data from PubChem confirms that this compound (PubChem CID: 134715173, Molecular Formula: C17H24O14) and Nuezhenide (PubChem CID: 6440999, Molecular Formula: C31H42O17) are distinct chemical entities[1][2]. This document will, therefore, concentrate on the scientifically substantiated activities of Nuezhenide, isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz[3].

Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action elucidated for Nuezhenide is its potent anti-inflammatory activity, which is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In cellular models of inflammation, specifically lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Nuezhenide has been shown to mitigate the inflammatory response significantly[3].

Quantitative Impact on Inflammatory Mediators

Nuezhenide treatment leads to a dose-dependent reduction in the production of key pro-inflammatory cytokines and mediators. The following table summarizes the observed effects.

| Inflammatory Mediator | Assay Type | Cell Line | Treatment | Observed Effect | Reference |

| Nitric Oxide (NO) | Griess Reagent Assay | RAW264.7 | Nuezhenide + LPS | Significant decrease in nitrite (B80452) concentration | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | RAW264.7 | Nuezhenide + LPS | Significant decrease in TNF-α secretion | |

| Interleukin-6 (IL-6) | ELISA | RAW264.7 | Nuezhenide + LPS | Significant decrease in IL-6 secretion | |

| Reactive Oxygen Species (ROS) | Flow Cytometry | RAW264.7 | Nuezhenide + LPS | Inhibition of ROS generation | |

| Intracellular Calcium (Ca2+) | Flow Cytometry | RAW264.7 | Nuezhenide + LPS | Amelioration of LPS-induced calcium level increase | |

| Mitochondrial Membrane Potential (MMP) | JC-1 Assay | RAW264.7 | Nuezhenide + LPS | Reversal of LPS-induced MMP loss |

Modulation of NF-κB Pathway Proteins

Nuezhenide's inhibitory effect on the NF-κB pathway is characterized by its ability to suppress the phosphorylation of key signaling proteins, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

| Protein | Assay Type | Cell Line | Treatment | Observed Effect on Phosphorylation | Reference |

| IKKα/β | Western Blot | RAW264.7 | Nuezhenide + LPS | Suppression of phosphorylation | |

| IκBα | Western Blot | RAW264.7 | Nuezhenide + LPS | Suppression of phosphorylation | |

| p65 | Western Blot | RAW264.7 | Nuezhenide + LPS | Suppression of phosphorylation | |

| p65 Nuclear Translocation | Immunofluorescence | RAW264.7 | Nuezhenide + LPS | Inhibition of translocation from cytoplasm to nucleus |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Nuezhenide's anti-inflammatory action and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of Nuezhenide's anti-inflammatory action.

Caption: Experimental workflow for evaluating Nuezhenide's anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols are summarized from the primary literature on Nuezhenide's anti-inflammatory effects in RAW264.7 cells.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of Nuezhenide for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay (e.g., 8 hours for cytokine analysis, 18 hours for nitrite analysis).

Nitrite (NO) Quantification (Griess Assay)

-

After cell treatment, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent I and 50 µL of Griess reagent II.

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm using a microplate reader.

-

Nitrite concentration was calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Levels of TNF-α and IL-6 in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The assay was performed according to the manufacturer's instructions.

-

Absorbance was read at the appropriate wavelength, and cytokine concentrations were determined from a standard curve.

Western Blot Analysis

-

Total protein was extracted from treated cells using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against p-IKKα/β, p-IκBα, p-p65, and β-actin (as a loading control).

-

After washing with TBST, the membrane was incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

-

Treated cells were harvested and washed with PBS.

-

Cells were incubated with the fluorescent probe DCFH-DA (10 µM) at 37°C for 30 minutes in the dark.

-

The fluorescence intensity was measured by flow cytometry.

Antiviral Activity: A Knowledge Gap

While Nuezhenide belongs to the iridoid glycoside class of compounds, which are known to possess a range of biological activities including antiviral effects, specific studies detailing the antiviral mechanism of action of Nuezhenide or this compound are currently lacking in the published literature. General antiviral mechanisms for related compounds, such as flavonoids, include the inhibition of viral enzymes like neuraminidase and proteases, or interference with viral entry and replication. However, these mechanisms have not been specifically demonstrated for Nuezhenide. Further research is required to investigate and characterize any potential antiviral properties and their underlying mechanisms.

Conclusion

Preliminary studies on Nuezhenide have robustly demonstrated its anti-inflammatory effects, which are mediated through the inhibition of the NF-κB signaling pathway. This is achieved by suppressing the phosphorylation of key upstream regulators IKKα/β and IκBα, ultimately preventing the nuclear translocation of NF-κB's p65 subunit and the subsequent expression of pro-inflammatory mediators. The presented data and protocols provide a solid foundation for further investigation into the therapeutic potential of Nuezhenide for inflammatory conditions. The exploration of its potential antiviral activities remains a promising, yet underexplored, avenue for future research.

References

Biological Screening of Nuezhenidic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nuezhenidic acid, a secoiridoid glucoside, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. As a class of natural product-derived compounds, they present a promising scaffold for the development of novel drugs. This technical guide provides an in-depth overview of the biological screening of this compound derivatives, with a focus on their anti-inflammatory, antiviral, and cytotoxic properties. Due to the limited availability of extensive data on this compound derivatives specifically, this guide leverages data and protocols from the closely related and well-studied class of pentacyclic triterpenoids, particularly oleanolic acid derivatives, as a representative model for experimental design and data interpretation. The methodologies and findings presented herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents based on this chemical scaffold.

Biological Activities of Oleanolic Acid Derivatives: A Quantitative Overview

The biological activities of various oleanolic acid derivatives have been extensively studied. The following tables summarize the quantitative data from these studies, providing a comparative look at their anti-inflammatory, antiviral, and cytotoxic potentials.

Table 1: Anti-inflammatory Activity of Oleanolic Acid Derivatives

| Compound/Derivative | Assay Type | Cell Line/Model | Target | IC50 / Inhibition | Reference |

| Oleanolic Acid Arylidene Derivative 3d | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | iNOS | IC50: 10.1 µM | [1] |

| Oleanolic Acid Arylidene Derivative 3e | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | iNOS | IC50: 9.8 µM | [1] |

| Oleanolic Acid Arylidene Derivative 3l | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | iNOS | IC50: 11.2 µM | [1] |

| Oleanolic Acid Arylidene Derivative 3o | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | iNOS | IC50: 12.5 µM | [1] |

| Oleanolic Acid Arylidene Derivative 3d | TNF-α Production Inhibition | RAW 264.7 | TNF-α | 75.4% inhibition at 20 µM | [1] |

| Oleanolic Acid Arylidene Derivative 3e | TNF-α Production Inhibition | RAW 264.7 | TNF-α | 78.2% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3l | TNF-α Production Inhibition | RAW 264.7 | TNF-α | 72.1% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3o | TNF-α Production Inhibition | RAW 264.7 | TNF-α | 69.8% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3d | IL-6 Production Inhibition | RAW 264.7 | IL-6 | 70.2% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3e | IL-6 Production Inhibition | RAW 264.7 | IL-6 | 73.5% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3l | IL-6 Production Inhibition | RAW 264.7 | IL-6 | 68.9% inhibition at 20 µM | |

| Oleanolic Acid Arylidene Derivative 3o | IL-6 Production Inhibition | RAW 264.7 | IL-6 | 65.4% inhibition at 20 µM | |

| δ-Oleanolic Acid Saponin Derivative 29 | TNF-α Secretion Inhibition | THP-1 derived macrophages | TNF-α | Significant inhibition | |

| δ-Oleanolic Acid Saponin Derivative 29 | IL-6 Secretion Inhibition | THP-1 derived macrophages | IL-6 | Significant inhibition |

Table 2: Antiviral Activity of Oleanolic Acid Derivatives

| Compound/Derivative | Virus | Cell Line | Assay Type | IC50 | Reference |

| Oleanolic Acid Trimer 12c | Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 0.31 µM | |

| Oleanolic Acid Trimer 12e | Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 0.57 µM | |

| Oleanolic Acid Trimer 13c | Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 0.38 µM | |

| Oleanolic Acid Trimer 13d | Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 0.23 µM | |

| Oleanolic Acid-Linear Amino Derivative 10 | Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 2.98 µM | |

| Oleanolic Acid Derivative 32 | HIV-1 | EC50: 0.32 µM | |||

| Oleanolic Acid Derivative OA-4 | Hepatitis B Virus (HBV) | HepG2.2.15 | DNA Replication Inhibition | Significant inhibition |

Table 3: Cytotoxicity of Oleanolic Acid Derivatives

| Compound/Derivative | Cell Line | Assay Type | CC50 / IC50 | Reference |

| Oleanolic Acid Derivative 17 | PC3 (Prostate Cancer) | MTT | IC50: 0.39 µM | |

| Oleanolic Acid Derivative 28 | A549 (Lung Cancer) | MTT | IC50: 0.22 µM | |

| Oleanolic Acid Oxime Derivative 3a | A375 (Melanoma) | MTT | Significant cytotoxicity at 50 & 100 µM | |

| Oleanolic Acid Oxime Derivative 3b | A375 (Melanoma) | MTT | Significant cytotoxicity at 50 & 100 µM | |

| Oleanolic Acid Oxime Derivative 3a | MeWo (Melanoma) | MTT | Significant cytotoxicity at 50 & 100 µM | |

| Oleanolic Acid Oxime Derivative 3b | MeWo (Melanoma) | MTT | Significant cytotoxicity at 50 & 100 µM | |

| Oleanolic Acid Derivatives (General) | 3T3 (Fibroblast) | MTT | Cytotoxic at high concentrations |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of triterpenoid (B12794562) derivatives.

In Vitro Anti-inflammatory Activity Assays

RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

After cell treatment and stimulation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentration from the standard curve.

In Vitro Antiviral Activity Assays

-

Cell Lines: The choice of cell line depends on the virus being studied (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

-

Virus Stock: Propagate the virus in the appropriate cell line to generate a high-titer virus stock.

This assay determines the ability of a compound to inhibit the virus-induced damage to the host cells.

-

Seed cells in a 96-well plate and allow them to form a monolayer.

-

Pre-treat the cells with serial dilutions of the test compounds.

-

Infect the cells with a known amount of virus.

-

Incubate the plate for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (e.g., 48-72 hours).

-

Observe the cells under a microscope and score the CPE.

-

Alternatively, cell viability can be quantified using assays like the MTT assay (see section 2.3.1).

-

The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the CPE by 50%.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including oleanolic acid derivatives, exert their effects by modulating this pathway.

Caption: The NF-κB signaling pathway is activated by LPS, leading to the expression of pro-inflammatory genes. Oleanolic acid derivatives can inhibit this pathway at multiple steps.

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of novel compounds.

Caption: A generalized workflow for the biological screening of novel compounds, from synthesis to lead compound identification.

References

Unveiling the Bioactive Potential of Nuezhenide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the bioactive properties of Nuezhenide, an iridoid glycoside with demonstrated anti-inflammatory and antioxidant activities. Drawing from experimental studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development. While the initial query focused on Nuezhenidic acid, the available scientific literature with substantial bioactivity data centers on Nuezhenide. PubChem entries confirm that this compound and Nuezhenide are distinct chemical entities. This review will therefore focus on the biological activities of Nuezhenide.

Quantitative Bioactivity of Nuezhenide

The anti-inflammatory effects of Nuezhenide (NZD) have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following tables summarize the key findings, showcasing the dose-dependent inhibitory effects of Nuezhenide on various inflammatory markers.

Table 1: Effect of Nuezhenide on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Concentration (µM) | Nitrite Level (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | ~5 | ~200 | ~150 |

| LPS (1 µg/mL) | ~35 | ~4500 | ~3500 |

| LPS + NZD (10 µM) | ~28 | ~3800 | ~2800 |

| LPS + NZD (20 µM) | ~22 | ~3000 | ~2200 |

| LPS + NZD (40 µM) | ~15 | ~2000 | ~1500 |

Data are estimated from graphical representations in Wang et al., 2021.[1]

Table 2: Effect of Nuezhenide on Intracellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in LPS-Stimulated RAW264.7 Cells

| Treatment | Relative ROS Level (%) | Relative NO Level (%) |

| Control | ~100 | ~100 |

| LPS (1 µg/mL) | ~350 | ~400 |

| LPS + NZD (40 µM) | ~150 | ~180 |

Data are estimated from graphical representations in Wang et al., 2021.[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Nuezhenide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, Nuezhenide has been shown to suppress the phosphorylation of key proteins in this pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on Nuezhenide's bioactivity.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with varying concentrations of Nuezhenide (10, 20, 40 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed RAW264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.

-

Treat the cells with Nuezhenide (10, 20, 40 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW264.7 cells in a 24-well plate at a density of 1×10^5 cells/well and incubate overnight.

-

Pre-treat cells with Nuezhenide (10, 20, 40 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 18 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the NF-κB signaling pathway.

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKKα/β, p-IκBα, p-p65) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Methodological & Application

Application Note: Quantification of Nuezhenidic Acid using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nuezhenidic acid in various sample matrices using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a secoiridoid found in the fruit of Ligustrum lucidum (Glossy Privet), a plant used in traditional Chinese medicine. As a bioactive constituent, accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust and validated HPLC-UV method for the determination of this compound. The methodology is based on established principles for the analysis of structurally related secoiridoids, such as oleuropein, ensuring a high probability of success and transferability.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocol

3.1. Apparatus and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Vortex mixer.

-

pH meter.

-

Syringe filters (0.45 µm, PTFE or PVDF).

-

Volumetric flasks and pipettes (Class A).

3.2. Reagents and Materials

-

This compound reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, ultrapure).

-

Formic acid (analytical grade).

-

Sample matrix (e.g., powdered Ligustrum lucidum fruit, formulation excipients).

3.3. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Methanol:Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4. Sample Preparation

-

Herbal Material (e.g., Ligustrum lucidum fruit powder): Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 25 mL of the diluent. Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Formulations: The sample preparation method should be adapted based on the formulation matrix to ensure complete extraction of this compound and removal of interfering excipients.

3.5. Chromatographic Conditions

The following HPLC parameters are a starting point and may require optimization for specific applications.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

3.6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a DAD. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Range | The range should cover the expected concentrations of this compound in the samples. |

| Accuracy | Recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

| Stability | Analyte stability in solution and in the sample matrix should be established under defined storage conditions. |

4.1. Summary of Quantitative Data (Hypothetical)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (Recovery %) | 99.5% ± 1.2% |

| Precision (RSD %) | |

| - Repeatability | 0.8% |

| - Intermediate Precision | 1.2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Caption: Logical workflow for the validation of the analytical method.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results. This method is suitable for routine quality control, stability testing, and research applications involving this compound.

Application Notes and Protocols for Nuezhenidic Acid Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum (Glossy Privet), has demonstrated notable biological activity, including inhibitory effects against the influenza A virus.[1] These application notes provide detailed protocols for the extraction and purification of this compound and related secoiridoid glycosides, intended to guide researchers in obtaining this compound for further investigation in drug discovery and development.

Data Presentation

The following table summarizes quantitative data on the extraction and purification of secoiridoid glycosides from Ligustrum lucidum, providing a benchmark for expected yields.

| Compound | Extraction Method | Yield (mg/g of dried plant material) | Purification Method | Purity | Reference |

| Isonuezhenide | Ultrahigh Pressure Extraction (UPE) | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | >95% | [1] |

| Nuezhenoside G13 | Ultrahigh Pressure Extraction (UPE) | 15.0 | High-Speed Counter-Current Chromatography (HSCCC) | >95% | [1][2] |

| Specnuezhenide | Ultrahigh Pressure Extraction (UPE) | 78.0 | High-Speed Counter-Current Chromatography (HSCCC) | >95% | [1] |

| Oleanolic Acid | Ultrasound-Assisted Extraction | 6.3 ± 0.25 | Not specified | Not specified | |

| Ursolic Acid | Ultrasound-Assisted Extraction | 9.8 ± 0.30 | Not specified | Not specified | |

| Oleanolic Acid | Microwave-Assisted Extraction | 4.4 ± 0.20 | Not specified | Not specified | |

| Ursolic Acid | Microwave-Assisted Extraction | 5.8 ± 0.15 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Ultrahigh Pressure Extraction (UPE) of Secoiridoid Glycosides

This protocol is adapted from a method developed for the extraction of various secoiridoid glycosides from Ligustrum lucidum.

Materials:

-

Dried and powdered fruits of Ligustrum lucidum

-

90% Ethanol (B145695) (v/v)

-

Ultrahigh Pressure Extraction System

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh the desired amount of powdered Ligustrum lucidum fruit.

-

Extraction:

-

Mix the powdered fruit with 90% ethanol at a sample-to-solvent ratio of 1:20 (g/mL).

-

Transfer the mixture to the extraction vessel of the UPE system.

-

Apply a pressure of 200 MPa for a duration of 2 minutes.

-

-

Filtration: Immediately after extraction, filter the mixture through appropriate filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on a method optimized for the extraction of other bioactive triterpenoids from Ligustrum lucidum and can be adapted for this compound.

Materials:

-

Dried and powdered fruits of Ligustrum lucidum

-

95% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh the desired amount of powdered Ligustrum lucidum fruit.

-

Extraction:

-

Mix the powdered fruit with 95% ethanol at a ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate for 10 minutes at a controlled temperature of 40°C.

-

-

Filtration: Filter the mixture through filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-